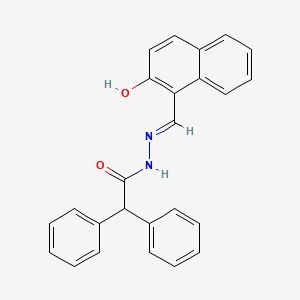

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide

CAS No.: 328016-27-9

Cat. No.: VC4513852

Molecular Formula: C25H20N2O2

Molecular Weight: 380.447

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328016-27-9 |

|---|---|

| Molecular Formula | C25H20N2O2 |

| Molecular Weight | 380.447 |

| IUPAC Name | N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,2-diphenylacetamide |

| Standard InChI | InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+ |

| Standard InChI Key | WKLBAHUYLGLYHA-YZSQISJMSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide, reflects its core structure:

-

2-Hydroxynaphthalen-1-yl: A naphthalene derivative with a hydroxyl group at position 2.

-

Methylene bridge: Forms an imine (C=N) bond via condensation between the aldehyde group of 2-hydroxy-1-naphthaldehyde and the hydrazide group.

-

2,2-Diphenylacetohydrazide: A hydrazide derivative of diphenylacetic acid, contributing steric bulk and potential pharmacophoric features .

The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen, a common feature in Schiff bases derived from ortho-hydroxy aldehydes .

Synthesis and Characterization

Synthetic Route

The synthesis typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,2-diphenylacetohydrazide under reflux in ethanol or methanol, catalyzed by acetic acid :

Key steps:

-

Aldehyde activation: Protonation of the aldehyde oxygen enhances electrophilicity.

-

Nucleophilic attack: The hydrazide’s amino group attacks the carbonyl carbon, forming a hemiaminal intermediate.

Analytical Data

While direct data for this compound is limited, analogous Schiff bases provide insights into expected properties:

Pharmacological Activities

Antimicrobial Activity

Schiff bases with naphthol and hydrazide motifs exhibit broad-spectrum antimicrobial effects. For example:

-

Compound 12 (a related benzoxazole-acetohydrazide derivative) showed MIC values of 4 µg/mL against S. aureus and E. coli .

-

The naphthol group enhances membrane permeability, while the hydrazide moiety disrupts bacterial cell wall synthesis .

Metal Chelation

The hydroxyl and imine groups enable coordination with transition metals (e.g., Mn, VO), forming complexes with enhanced bioactivity . For instance:

-

Mn(II) complexes of similar Schiff bases showed 2-fold higher antibacterial activity than free ligands .

Structure-Activity Relationships (SAR)

-

Hydroxyl group: Critical for hydrogen bonding with microbial enzymes or DNA .

-

Diphenyl groups: Enhance lipophilicity, improving cell membrane penetration .

-

E-configuration: Favors planar geometry, optimizing interactions with biological targets .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume